molecular formula C12H11FO B13056436 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one

6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B13056436
M. Wt: 190.21 g/mol
InChI Key: KOGWYGVGPXOBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are fused molecules containing a cyclopentanone ring and a benzene ring. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the use of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives. The synthesis can be performed using grinding, stirring, and ultrasound irradiation methods. The ultrasound technique is particularly effective in terms of time and synthetic performance .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl group and fluorine atom can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one include other indenone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group and fluorine atom can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

6-cyclopropyl-4-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H11FO/c13-11-6-8(7-1-2-7)5-10-9(11)3-4-12(10)14/h5-7H,1-4H2

InChI Key

KOGWYGVGPXOBCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(CCC3=O)C(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.